molecular formula C14H12BrFOZn B14886939 3-Fluoro-4-(3'-methylbenZyloxy)phenylZinc bromide

3-Fluoro-4-(3'-methylbenZyloxy)phenylZinc bromide

Cat. No.: B14886939
M. Wt: 360.5 g/mol
InChI Key: OIWLTSUBJWRTPP-UHFFFAOYSA-M
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Description

3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a part of the broader class of organometallic reagents, which are pivotal in synthetic organic chemistry due to their ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

  • Dissolve 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide in tetrahydrofuran.
  • Add zinc dust or zinc powder to the solution.
  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors with precise control over temperature, pressure, and inert atmosphere. Automation and continuous flow processes can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the zinc atom, which acts as a nucleophile.

Common Reagents and Conditions

    Nucleophilic Addition: The compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in cross-coupling reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Coupled Products: Formed from cross-coupling reactions with electrophiles.

Scientific Research Applications

3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide is used in various scientific research applications:

    Chemistry: It is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: The compound’s derivatives may have potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide involves the nucleophilic attack of the zinc-bound carbon on electrophilic centers. The zinc atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. This mechanism is crucial in cross-coupling reactions and nucleophilic additions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzylmagnesium chloride
  • 3-Fluoro-4-(4-morpholino)methylphenylzinc bromide

Uniqueness

Compared to similar compounds, 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of both the fluoro and methylbenzyloxy groups. These groups can influence the electronic properties and steric hindrance, making it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C14H12BrFOZn

Molecular Weight

360.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-[(3-methylphenyl)methoxy]benzene-5-ide

InChI

InChI=1S/C14H12FO.BrH.Zn/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OIWLTSUBJWRTPP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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